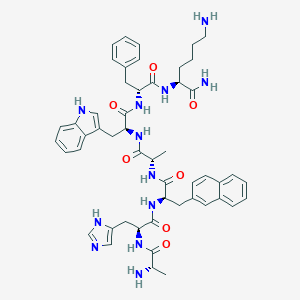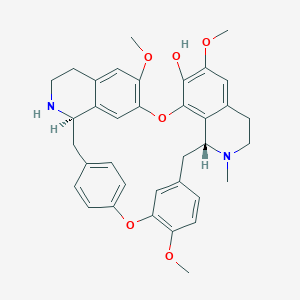
(E)-8-(3-Bromo-4-methoxystyryl)caffeine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(3-Bromo-4-methoxystyryl)caffeine, also known as BmC, is a synthetic compound that belongs to the xanthine class of molecules. BmC is a potent adenosine receptor antagonist, which means it can block the effects of adenosine, a neurotransmitter that plays a critical role in various physiological processes. BmC has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience, pharmacology, and biochemistry.
Wirkmechanismus
(E)-8-(3-Bromo-4-methoxystyryl)caffeine blocks the effects of adenosine by binding to adenosine receptors in the brain. Adenosine receptors are G protein-coupled receptors that are found throughout the brain. When adenosine binds to these receptors, it activates a signaling cascade that leads to various physiological effects. (E)-8-(3-Bromo-4-methoxystyryl)caffeine blocks this signaling cascade by binding to the adenosine receptors and preventing adenosine from binding.
Biochemical and Physiological Effects:
(E)-8-(3-Bromo-4-methoxystyryl)caffeine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that (E)-8-(3-Bromo-4-methoxystyryl)caffeine can inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of various enzymes. In vivo studies have shown that (E)-8-(3-Bromo-4-methoxystyryl)caffeine can improve cognitive function, reduce pain perception, and increase wakefulness.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (E)-8-(3-Bromo-4-methoxystyryl)caffeine in lab experiments is its potency and selectivity. (E)-8-(3-Bromo-4-methoxystyryl)caffeine is a highly potent adenosine receptor antagonist, which means that it can block the effects of adenosine at very low concentrations. (E)-8-(3-Bromo-4-methoxystyryl)caffeine is also highly selective for adenosine receptors, which means that it does not interact with other receptors in the brain. One of the limitations of using (E)-8-(3-Bromo-4-methoxystyryl)caffeine in lab experiments is its solubility. (E)-8-(3-Bromo-4-methoxystyryl)caffeine is not very soluble in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on (E)-8-(3-Bromo-4-methoxystyryl)caffeine. One potential direction is the development of new analogs of (E)-8-(3-Bromo-4-methoxystyryl)caffeine that have improved solubility and pharmacokinetic properties. Another potential direction is the investigation of the effects of (E)-8-(3-Bromo-4-methoxystyryl)caffeine on other physiological processes, such as metabolism and immune function. Additionally, (E)-8-(3-Bromo-4-methoxystyryl)caffeine could be used as a tool to investigate the role of adenosine in various disease states, such as cancer and neurodegenerative disorders.
Synthesemethoden
The synthesis of (E)-8-(3-Bromo-4-methoxystyryl)caffeine involves the reaction of 3-bromo-4-methoxystyrene with caffeine in the presence of a palladium catalyst. The reaction proceeds through a cross-coupling reaction, which results in the formation of (E)-8-(3-Bromo-4-methoxystyryl)caffeine. The synthesis of (E)-8-(3-Bromo-4-methoxystyryl)caffeine is a relatively straightforward process, and the compound can be obtained in high yields with good purity.
Wissenschaftliche Forschungsanwendungen
(E)-8-(3-Bromo-4-methoxystyryl)caffeine has been used extensively in scientific research, particularly in the field of neuroscience. (E)-8-(3-Bromo-4-methoxystyryl)caffeine has been shown to be a potent adenosine receptor antagonist, which means it can block the effects of adenosine on the brain. Adenosine is a neurotransmitter that plays a critical role in various physiological processes, including sleep, cognition, and pain perception.
Eigenschaften
CAS-Nummer |
155271-51-5 |
|---|---|
Produktname |
(E)-8-(3-Bromo-4-methoxystyryl)caffeine |
Molekularformel |
C17H17BrN4O3 |
Molekulargewicht |
405.2 g/mol |
IUPAC-Name |
8-[(E)-2-(3-bromo-4-methoxyphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H17BrN4O3/c1-20-13(8-6-10-5-7-12(25-4)11(18)9-10)19-15-14(20)16(23)22(3)17(24)21(15)2/h5-9H,1-4H3/b8-6+ |
InChI-Schlüssel |
AJXUNUBTDNCKNZ-SOFGYWHQSA-N |
Isomerische SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=CC(=C(C=C3)OC)Br |
SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=C(C=C3)OC)Br |
Kanonische SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=C(C=C3)OC)Br |
Synonyme |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(3-bromo-4-methoxyphenyl)ethenyl )-1,3,7-trimethyl-, (E)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)


